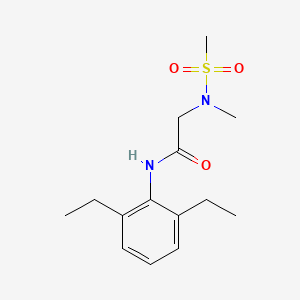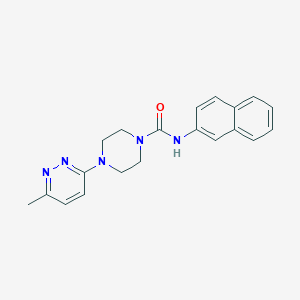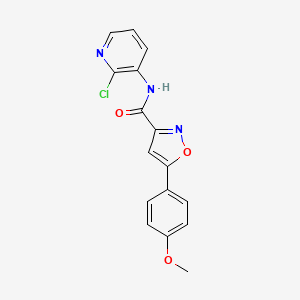![molecular formula C13H15N3O2 B4461796 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide](/img/structure/B4461796.png)
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide
描述
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide, also known as MOB-N, is a chemical compound used in scientific research. It belongs to the class of oxadiazole derivatives, which have shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. MOB-N has gained attention due to its potential as a therapeutic agent and its ability to modulate various biological pathways.
作用机制
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide's mechanism of action is not fully understood, but it is believed to act through multiple pathways. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular stress response. Furthermore, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to modulate the activity of various ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has also been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to protect against neurotoxicity induced by amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has also been shown to modulate the activity of various ion channels, including the TRPV1 channel, which is involved in pain sensation.
实验室实验的优点和局限性
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its identity and purity can be confirmed by various analytical techniques. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has also been extensively studied in various preclinical models, and its potential as a therapeutic agent has been well established. However, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established. Furthermore, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide's effects may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide research. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could provide insights into its potential therapeutic applications and help to optimize its efficacy and safety. Another potential direction is to investigate its effects in various disease models, including inflammatory diseases, cancer, and neurodegenerative diseases. This could help to establish its potential as a therapeutic agent and identify its optimal therapeutic dose and regimen. Finally, further studies are needed to assess its safety and efficacy in humans, which could pave the way for its clinical development as a therapeutic agent.
科学研究应用
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been extensively studied for its potential as a therapeutic agent. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a key transcription factor involved in inflammation. In addition, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to protect against neurotoxicity induced by amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
属性
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-6-12(17)15-11-8-5-4-7-10(11)13-14-9(2)16-18-13/h4-5,7-8H,3,6H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMNCJIEPNATHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B4461713.png)
![N-(4-methoxyphenyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4461721.png)
![5-(4-tert-butylphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B4461722.png)
![N-(2,5-dimethoxyphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4461724.png)

![4-(1H-pyrazol-1-yl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B4461751.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4461759.png)
![1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-piperidinecarboxylic acid](/img/structure/B4461768.png)

![6,8-dimethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4461777.png)

![7-(4-methoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4461781.png)
![N-(3-ethylphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461794.png)
